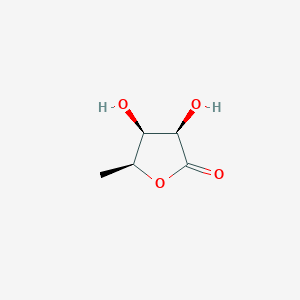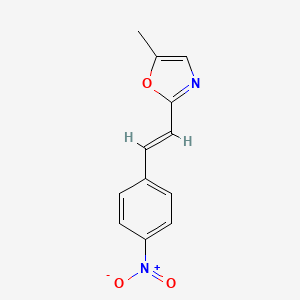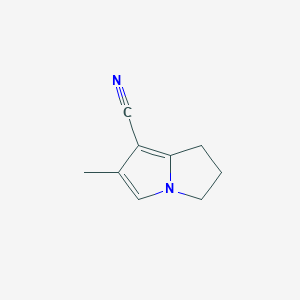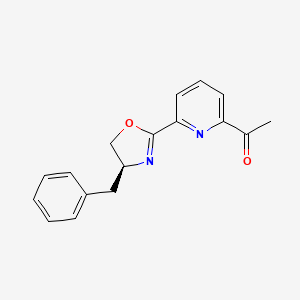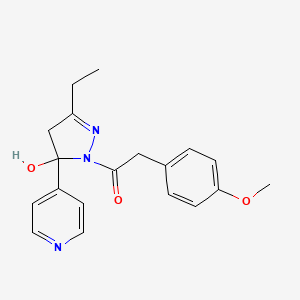
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the pyrazole ring.
Functional group modifications: Hydroxylation, alkylation, and methoxylation reactions can be used to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, KMnO4.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features might make it useful in the design of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethan-1-one: Similar structure but lacks the methoxy group.
1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-hydroxyphenyl)ethan-1-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both the pyridine and methoxyphenyl groups in 1-(3-Ethyl-5-hydroxy-5-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one might confer unique chemical and biological properties, making it distinct from other similar compounds.
特性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-3-16-13-19(24,15-8-10-20-11-9-15)22(21-16)18(23)12-14-4-6-17(25-2)7-5-14/h4-11,24H,3,12-13H2,1-2H3 |
InChIキー |
ZMUIVXQCINLFAX-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


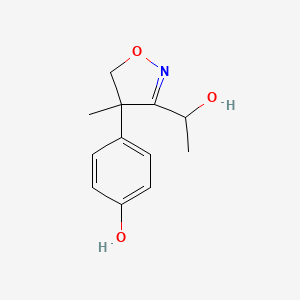

![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)

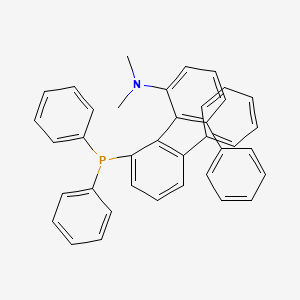
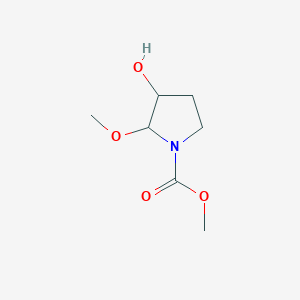
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)


